molecular formula C10H17N3 B1317247 4-[2-(1H-imidazol-1-yl)ethyl]piperidine CAS No. 90747-20-9

4-[2-(1H-imidazol-1-yl)ethyl]piperidine

Cat. No. B1317247
CAS RN: 90747-20-9
M. Wt: 179.26 g/mol
InChI Key: PPIJGGILSYOSSI-UHFFFAOYSA-N
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Description

“4-[2-(1H-imidazol-1-yl)ethyl]piperidine” is a compound with the CAS Number: 90747-20-9 and a molecular weight of 179.27 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities and have become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “4-[2-(1H-imidazol-1-yl)ethyl]piperidine” is represented by the linear formula: C10H17N3 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

“4-[2-(1H-imidazol-1-yl)ethyl]piperidine” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 179.27 .

Scientific Research Applications

Cytochrome P450 Inhibition

A study discusses the role of potent and selective chemical inhibitors, including imidazole derivatives, in evaluating drug-drug interactions mediated by hepatic Cytochrome P450 enzymes. These inhibitors are crucial for deciphering the involvement of specific CYP isoforms in the metabolism of various drugs, highlighting the importance of selectivity in these chemical tools (Khojasteh et al., 2011).

Dipeptidyl Peptidase IV Inhibition

Another area of research involves the inhibition of dipeptidyl peptidase IV (DPP IV), where piperidine and imidazole derivatives are considered for the treatment of type 2 diabetes mellitus. These inhibitors aim to enhance insulin secretion by preventing the degradation of incretin molecules, showcasing the therapeutic potential of modifying specific enzyme activities (Mendieta et al., 2011).

Analytical and Bioanalytical Methodologies

The compound's structural features, including the piperidine and imidazole moieties, are also pivotal in the development of analytical and bioanalytical methods for drug quantification. These methods are essential for quality control, bioavailability, and bioequivalence studies, underscoring the compound's role in pharmaceutical analysis (Sharma et al., 2021).

Catalysis in Organic Synthesis

Research on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions mentions the use of aryl piperidines, among others, as coupling partners. Such studies highlight the compound's contribution to advancing sustainable and efficient synthetic methodologies in organic chemistry (Kantam et al., 2013).

DNA Interaction and Drug Design

The interaction of minor groove binders with DNA, where derivatives of piperidine and imidazole play a role, is crucial for understanding the molecular basis of DNA recognition and the design of new therapeutic agents. This research area explores the potential of these compounds in rational drug design, especially in targeting specific DNA sequences (Issar & Kakkar, 2013).

Safety And Hazards

The safety information available indicates that “4-[2-(1H-imidazol-1-yl)ethyl]piperidine” is an irritant .

properties

IUPAC Name

4-(2-imidazol-1-ylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-4-11-5-2-10(1)3-7-13-8-6-12-9-13/h6,8-11H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIJGGILSYOSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00534431
Record name 4-[2-(1H-Imidazol-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(1H-imidazol-1-yl)ethyl]piperidine

CAS RN

90747-20-9
Record name 4-[2-(1H-Imidazol-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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